Cas no 1805255-07-5 (2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride)

2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride is a specialized sulfonyl chloride derivative with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a difluoromethyl group and dimethoxy substituents on the pyridine ring, which enhance its reactivity and selectivity in nucleophilic substitution reactions. The sulfonyl chloride moiety serves as a versatile functional group for forming sulfonamides, sulfonate esters, and other sulfur-containing compounds. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its stability and compatibility with diverse reaction conditions. High purity and consistent performance make it a reliable reagent for research and industrial applications.
2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride structure
1805255-07-5 structure
Product Name:2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride
CAS No:1805255-07-5
MF:C8H8ClF2NO4S
MW:287.66822719574
CID:4851419
Update Time:2025-09-28

2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride
    • Inchi: 1S/C8H8ClF2NO4S/c1-15-4-3-5(16-2)8(17(9,13)14)12-6(4)7(10)11/h3,7H,1-2H3
    • InChI Key: WJLSZMXNYXIHHE-UHFFFAOYSA-N
    • SMILES: ClS(C1C(=CC(=C(C(F)F)N=1)OC)OC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 348
  • XLogP3: 1.8
  • Topological Polar Surface Area: 73.9

2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029072020-250mg
2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride
1805255-07-5 97%
250mg
$484.80 2022-04-01
Alichem
A029072020-500mg
2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride
1805255-07-5 97%
500mg
$823.15 2022-04-01
Alichem
A029072020-1g
2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride
1805255-07-5 97%
1g
$1,564.50 2022-04-01

2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride Related Literature

Additional information on 2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride

2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride: A Comprehensive Overview

The compound with CAS No. 1805255-07-5, commonly referred to as 2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a pyridine ring with a sulfonyl chloride group and difluoromethyl substituents. The difluoromethyl group introduces interesting electronic properties, while the sulfonyl chloride functionality makes it a versatile building block in chemical synthesis.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride in the development of advanced materials. Researchers have explored its role in the synthesis of novel polymers and coatings, where its ability to form strong covalent bonds has proven advantageous. The compound's reactivity is further enhanced by the electron-withdrawing effects of the sulfonyl group, which facilitates various nucleophilic substitution reactions. This property has been leveraged in the creation of bioactive molecules and pharmaceutical intermediates.

One of the most promising applications of this compound lies in its use as an intermediate in agrochemicals. The difluoromethyl group contributes to the compound's stability and bioavailability, making it an ideal candidate for herbicide development. Recent breakthroughs have demonstrated its efficacy in inhibiting key enzymes involved in plant metabolism, thereby offering a potential solution to crop protection challenges.

The synthesis of 2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The incorporation of the difluoromethyl group is achieved through a nucleophilic substitution reaction, while the sulfonylation step employs advanced sulfonating agents to ensure high yields and purity. These methods have been optimized based on recent findings in green chemistry, reducing the environmental footprint of the production process.

In terms of physical properties, this compound exhibits a high melting point and excellent thermal stability, making it suitable for high-temperature applications. Its solubility profile has also been extensively studied, with recent research indicating enhanced solubility in polar aprotic solvents—a characteristic that enhances its utility in various chemical reactions.

The growing interest in 2-(Difluoromethyl)-3,5-dimethoxypyridine-6-sulfonyl chloride can be attributed to its versatility and adaptability across multiple disciplines. As researchers continue to uncover new applications and improve synthetic methodologies, this compound is poised to play a pivotal role in advancing both academic and industrial chemistry.

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